molecular formula C13H10N4O3 B5556510 4-nitro-N-[(E)-pyridin-4-ylmethylideneamino]benzamide

4-nitro-N-[(E)-pyridin-4-ylmethylideneamino]benzamide

Cat. No.: B5556510
M. Wt: 270.24 g/mol
InChI Key: QTZXVUIBUHQROD-OQLLNIDSSA-N
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Description

4-nitro-N-[(E)-pyridin-4-ylmethylideneamino]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a nitro group, a pyridine ring, and a benzamide moiety

Scientific Research Applications

4-nitro-N-[(E)-pyridin-4-ylmethylideneamino]benzamide has several scientific research applications:

Mechanism of Action

Without specific biological or chemical context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, the mechanism would depend on the specific biological target. In a chemical context, the compound’s reactivity would be influenced by the nitro and hydrazide groups .

Safety and Hazards

As with any chemical compound, handling “4-nitro-N’-(4-pyridinylmethylene)benzohydrazide” would require proper safety precautions. The specific hazards would depend on the compound’s physical and chemical properties .

Future Directions

The study of “4-nitro-N’-(4-pyridinylmethylene)benzohydrazide” could be interesting from both a chemical and biological perspective, given the known activities of benzohydrazides and nitro-containing compounds. Future research could explore its synthesis, reactivity, potential biological activity, and more .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-[(E)-pyridin-4-ylmethylideneamino]benzamide typically involves the condensation of 4-nitrobenzoyl chloride with 4-aminopyridine under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, can be employed to minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-nitro-N-[(E)-pyridin-4-ylmethylideneamino]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    4-nitro-N-(pyridin-4-yl)benzamide: Similar structure but lacks the imine linkage.

    4-amino-N-[(E)-pyridin-4-ylmethylideneamino]benzamide: Similar structure but with an amino group instead of a nitro group.

    N-(pyridin-4-yl)pyridin-4-amine: Lacks the benzamide moiety.

Uniqueness

4-nitro-N-[(E)-pyridin-4-ylmethylideneamino]benzamide is unique due to the presence of both a nitro group and an imine linkage, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

4-nitro-N-[(E)-pyridin-4-ylmethylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O3/c18-13(11-1-3-12(4-2-11)17(19)20)16-15-9-10-5-7-14-8-6-10/h1-9H,(H,16,18)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTZXVUIBUHQROD-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NN=CC2=CC=NC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)N/N=C/C2=CC=NC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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